molecular formula C5H2ClF2N B1604468 3-Chloro-4,5-difluoropyridine CAS No. 851178-98-8

3-Chloro-4,5-difluoropyridine

Cat. No.: B1604468
CAS No.: 851178-98-8
M. Wt: 149.52 g/mol
InChI Key: IWCQYKMRVIEPBM-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluoropyridine is a chemical compound with the molecular formula C5H2ClF2N and a molecular weight of 149.53 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves a highly selective reaction where only the chlorine atom is reduced. A catalytic hydrogenation of this compound provides a mixture of 3,4-difluoropyridine along with a small amount of 3-fluoropyridine .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with chlorine and fluorine substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound are highly selective. For instance, a catalytic hydrogenation of this compound results in a mixture of 3,4-difluoropyridine and a small amount of 3-fluoropyridine .


Physical And Chemical Properties Analysis

This compound has a melting point of 4-6 °C and a boiling point of 70-72 °C (at 98 Torr). It has a density of 1.451±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Chloro-4,5-difluoropyridine serves as a versatile intermediate in organic synthesis, demonstrating the ability to undergo various chemical transformations. The reactivity of similar chloro and fluoro substituted pyridines has been explored for the synthesis of complex molecules. For instance, the synthesis of 2,3-Difluoro-5-chloropyridine from trichloro-pyridine using potassium fluoride showcases the potential for halogen exchange reactions to introduce fluoro substituents, enhancing the molecule's reactivity and utility in further chemical synthesis (Zhou Hong-feng, 2007). Similarly, the synthesis of polyfluorinated pyridine derivatives indicates the strategic importance of chloro and fluoro substituents in constructing heterocyclic compounds with potential applications in materials science and pharmaceuticals (R. Chambers et al., 2001).

Catalysis and Fluorination Reactions

Research has demonstrated the catalytic capabilities of complexes derived from fluoro-substituted pyridines. For example, a palladium fluoro complex exhibited significant activity in catalytic derivatization of pentafluoropyridine, highlighting the role of fluorinated pyridines in facilitating carbon-fluorine bond activation reactions. This opens avenues for the development of novel catalytic processes in organic synthesis, especially for the introduction of fluorine atoms into organic molecules, a key step in the synthesis of many pharmaceuticals and agrochemicals (T. Braun et al., 2006).

Material Science and Coordination Chemistry

The structural and electronic properties of chloro- and fluoro-substituted pyridines make them excellent ligands in the formation of complex materials. For instance, fluoride-bridged polynuclear complexes have been synthesized using semi-labile compounds, including fluoro-substituted pyridines, showcasing their utility in constructing materials with unique magnetic and electronic properties (Christian Aa. Thuesen et al., 2012). Such materials are of interest for applications ranging from magnetic storage media to quantum computing components.

Environmental and Analytical Applications

The study of halogenated pyridines also extends to environmental and analytical chemistry. The photodissociation dynamics of halogen-substituted pyridines, including chloro- and fluoro-derivatives, have been explored to understand their behavior under ultraviolet light. This research is crucial for assessing the environmental impact of these compounds, including their photodegradation pathways and potential formation of reactive species that could impact atmospheric chemistry (D. Srinivas and H. Upadhyaya, 2016).

Safety and Hazards

3-Chloro-4,5-difluoropyridine is classified as a flammable liquid (Category 3) and has acute oral toxicity (Category 4). It is also hazardous to the aquatic environment, causing long-term effects (Chronic Category 3) . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

3-Chloro-4,5-difluoropyridine plays a significant role in biochemical reactions due to its electron-withdrawing substituents, which can influence the reactivity and interaction with biomolecules. It interacts with enzymes, proteins, and other biomolecules through various mechanisms, including nucleophilic substitution and catalytic hydrogenation . These interactions can alter the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to changes in metabolic flux and the levels of metabolites within the cell . Additionally, its impact on gene expression can result in altered cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s electron-withdrawing groups can enhance its binding affinity to certain enzymes, leading to either inhibition or activation of enzymatic activity . These interactions can subsequently influence various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, which can affect its efficacy and impact on cells . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and altered metabolic pathways. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal cellular processes . Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and the levels of metabolites within cells, leading to changes in overall cellular metabolism . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . Studying the subcellular localization provides insights into the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-4,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-3-1-9-2-4(7)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCQYKMRVIEPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649901
Record name 3-Chloro-4,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851178-98-8
Record name 3-Chloro-4,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4,5-difluoropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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